2-Fluoro-6-phenylpyridine chemical properties and structure
2-Fluoro-6-phenylpyridine chemical properties and structure
An In-depth Technical Guide on the Core Chemical Properties and Structure of 2-Fluoro-6-phenylpyridine
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the chemical properties and structure of 2-Fluoro-6-phenylpyridine is paramount for its application in novel therapeutic agents. This guide provides a detailed overview of this compound, including its physicochemical characteristics, structural details, synthesis, and reactivity, with a focus on its relevance in medicinal chemistry.
Core Chemical and Physical Properties
2-Fluoro-6-phenylpyridine is a substituted pyridine derivative with the chemical formula C₁₁H₈FN.[1][2][3][4] Its unique structural arrangement, featuring a fluorine atom at the 2-position and a phenyl group at the 6-position of the pyridine ring, imparts specific reactivity and properties that are highly valued in organic synthesis and drug design.
Table 1: Physicochemical Properties of 2-Fluoro-6-phenylpyridine
| Property | Value | Source |
| CAS Number | 180606-17-1 | [2][5][6] |
| Molecular Formula | C₁₁H₈FN | [1][2][3][4] |
| Molecular Weight | 173.19 g/mol | [1] |
| Appearance | Colorless oil | [7] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not available |
Structural Information and Spectroscopic Data
The structural identifiers for 2-Fluoro-6-phenylpyridine are crucial for its unambiguous identification and characterization.
Table 2: Structural Identifiers for 2-Fluoro-6-phenylpyridine
| Identifier | Value | Source |
| IUPAC Name | 2-fluoro-6-phenylpyridine | [2] |
| SMILES | C1=CC=C(C=C1)C2=NC=CC=C2F | [1] |
| InChI | InChI=1S/C11H8FN/c12-11-7-3-4-9(13-11)10-5-1-2-6-10/h1-8H | [1] |
Spectroscopic data is essential for the structural elucidation and purity assessment of 2-Fluoro-6-phenylpyridine. Although specific experimental spectra for this compound are not provided in the search results, the general characteristics of related compounds can be informative. For instance, the mass spectrometry of phenylpyridine isomers typically shows a strong molecular ion peak.[10] The infrared spectrum would be expected to show characteristic bands for C-F, C=N, and aromatic C-H and C=C stretching vibrations.[11][12][13] The ¹H and ¹³C NMR spectra would provide detailed information about the chemical environment of each proton and carbon atom in the molecule.[14][15][16][17][18][19][20][21]
Synthesis and Reactivity
A detailed experimental protocol for the synthesis of 2-Fluoro-6-phenylpyridine from 2-phenylpyridine has been reported.[7] This method involves a direct C-H fluorination reaction using silver(II) fluoride (AgF₂).
Experimental Protocol: Synthesis of 2-Fluoro-6-phenylpyridine[7]
Materials:
-
2-Phenylpyridine
-
Anhydrous acetonitrile (MeCN)
-
Silver(II) fluoride (AgF₂)
-
Celite
-
Methyl tert-butyl ether (MTBE)
-
Saturated aqueous sodium chloride (NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Heptane
-
Ethyl acetate (EtOAc)
Procedure:
-
To a solution of 2-phenylpyridine (1.0 equivalent) in anhydrous acetonitrile, add silver(II) fluoride (3.0 equivalents) in one portion at ambient temperature.
-
Stir the reaction mixture. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove insoluble silver salts.
-
Rinse the filter cake with methyl tert-butyl ether.
-
Wash the combined filtrates with saturated aqueous sodium chloride.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel using a heptane/ethyl acetate gradient to afford 2-Fluoro-6-phenylpyridine as a colorless oil.
The fluorine atom at the 2-position of the pyridine ring makes this position susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity is a key feature for its use in drug development, allowing for the introduction of various functional groups to modulate the biological activity of a lead compound.
Relevance in Drug Development and Biological Activity
While specific signaling pathways involving 2-Fluoro-6-phenylpyridine are not detailed in the provided search results, the broader class of 2-phenylpyridine derivatives has shown significant potential in medicinal chemistry.
Derivatives of 2-phenylpyridine have been investigated for their insecticidal activity .[7][8][22] A series of novel 2-phenylpyridine derivatives containing N-phenylbenzamide moieties have been synthesized and shown to exhibit high insecticidal activity against various pests.[7]
Furthermore, substituted phenylpyridines are being explored as potential anticancer agents .[23] The mechanism of action for some terpyridine derivatives, which share structural similarities, is thought to involve the disruption of cellular redox homeostasis, leading to apoptosis and autophagy in cancer cells.[23]
The incorporation of a fluorine atom can significantly enhance the pharmacological properties of a drug candidate, including its metabolic stability, binding affinity, and bioavailability. Therefore, 2-Fluoro-6-phenylpyridine serves as a valuable building block for the synthesis of novel therapeutic agents.
References
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- 21. 2,6-DIPHENYLPYRIDINE(3558-69-8) 1H NMR spectrum [chemicalbook.com]
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